![molecular formula C20H19FN2O2 B11160537 4-(3,4-Dihydro-2H-quinoline-1-carbonyl)-1-(4-fluoro-phenyl)-pyrrolidin-2-one](/img/structure/B11160537.png)
4-(3,4-Dihydro-2H-quinoline-1-carbonyl)-1-(4-fluoro-phenyl)-pyrrolidin-2-one
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Overview
Description
1-(4-FLUOROPHENYL)-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PYRROLIDIN-2-ONE is a complex organic compound that features a fluorophenyl group, a tetrahydroquinoline moiety, and a pyrrolidinone ring. Compounds with such structures are often studied for their potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROPHENYL)-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.
Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.
Formation of the Pyrrolidinone Ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROPHENYL)-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PYRROLIDIN-2-ONE would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-CHLOROPHENYL)-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PYRROLIDIN-2-ONE
- 1-(4-BROMOPHENYL)-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PYRROLIDIN-2-ONE
Uniqueness
The presence of the fluorophenyl group in 1-(4-FLUOROPHENYL)-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PYRROLIDIN-2-ONE might confer unique properties such as increased metabolic stability or altered binding affinity to biological targets compared to its chloro- or bromo- analogs.
Properties
Molecular Formula |
C20H19FN2O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C20H19FN2O2/c21-16-7-9-17(10-8-16)23-13-15(12-19(23)24)20(25)22-11-3-5-14-4-1-2-6-18(14)22/h1-2,4,6-10,15H,3,5,11-13H2 |
InChI Key |
DGGLFQYAHHHSFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
solubility |
46.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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